molecular formula C15H17N3O B5288138 1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea

1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B5288138
M. Wt: 255.31 g/mol
InChI Key: XQNLRSKLOWAQFG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea is an organic compound that features a urea moiety bonded to a 3,5-dimethylphenyl group and a pyridin-2-ylmethyl group

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with pyridin-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(3,5-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.

    1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea: Here, the pyridine ring is attached at the 4-position, which can lead to different chemical and biological properties.

    1-(3,5-Dimethylphenyl)-3-(pyridin-2-yl)urea: This compound lacks the methyl group on the pyridine ring, which can affect its reactivity and binding interactions.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-7-12(2)9-14(8-11)18-15(19)17-10-13-5-3-4-6-16-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNLRSKLOWAQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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